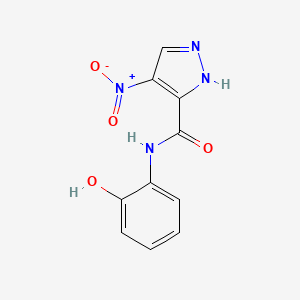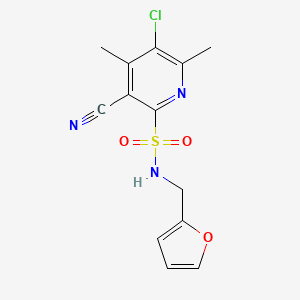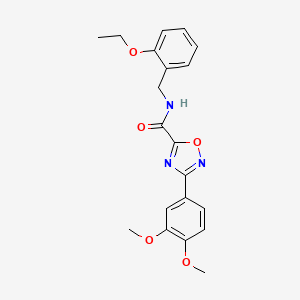
N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
The synthesis of N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 2-hydroxyaniline with 4-nitro-1H-pyrazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, amino derivatives, and substituted pyrazoles.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. The carboxamide group enhances the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
N-(2-hydroxyphenyl)-4-nitrophenylacetamide: Similar structure but different biological activity.
N-(2-hydroxyphenyl)-2-propylpentanamide: Different substituents leading to different applications.
N-(2-hydroxy-5-nitrophenyl)acetamide: Similar nitro and hydroxy groups but different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H8N4O4/c15-8-4-2-1-3-6(8)12-10(16)9-7(14(17)18)5-11-13-9/h1-5,15H,(H,11,13)(H,12,16) |
InChI Key |
XUNFXBXMNBQXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine](/img/structure/B11072031.png)
![N-{2-[4-(9H-fluoren-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B11072040.png)
![3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11072042.png)
![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11072043.png)
![4-(4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11072049.png)

![6-{(E)-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11072054.png)
![7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11072058.png)
![4-amino-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11072063.png)

![N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B11072072.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11072076.png)
![2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11072087.png)
![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)
